4-Oxo Etodolac 4-Oxo Etodolac
Brand Name: Vulcanchem
CAS No.: 111478-86-5
VCID: VC0021453
InChI: InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21)
SMILES: CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol

4-Oxo Etodolac

CAS No.: 111478-86-5

VCID: VC0021453

Molecular Formula: C17H19NO4

Molecular Weight: 301.34 g/mol

* For research use only. Not for human or veterinary use.

4-Oxo Etodolac - 111478-86-5

Description

4-Oxo etodolac is a compound with the molecular formula C17H19NO4 and a molecular weight of 301.34 . It is available as a white to off-white solid .

Etodolac, from which 4-oxo etodolac is derived, is a non-steroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis, rheumatoid arthritis, and acute pain . Etodolac is a non-selective inhibitor of cyclooxygenase (COX) enzymes, with an IC50 value of 53.5 nM . However, post-marketing studies suggest that etodolac exhibits some COX-2 selectivity, similar to celecoxib, another COX-2 inhibitor . Unlike rofecoxib, etodolac can fully inhibit COX-1 and is designated as having "preferential selectivity" toward COX-2 . Etodolac has demonstrated effectiveness in treating rheumatoid arthritis and osteoarthritis, without suppressing gastric or duodenal prostaglandins . Endoscopic analysis revealed that etodolac had placebo-level scores compared to ibuprofen, which induced gastrointestinal side effects .

Another related compound is the (inactive against COX) r-enantiomer of etodolac, which inhibits beta-catenin levels in hepatoma cells .

CAS No. 111478-86-5
Product Name 4-Oxo Etodolac
Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
IUPAC Name 2-(1,8-diethyl-4-oxo-9H-pyrano[3,4-b]indol-1-yl)acetic acid
Standard InChI InChI=1S/C17H19NO4/c1-3-10-6-5-7-11-14-12(19)9-22-17(4-2,8-13(20)21)16(14)18-15(10)11/h5-7,18H,3-4,8-9H2,1-2H3,(H,20,21)
Standard InChIKey HNWLARFJUBQIQT-UHFFFAOYSA-N
SMILES CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O
Canonical SMILES CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3=O)(CC)CC(=O)O
Synonyms 1,8-Diethyl-4-oxo-1,3,4,9-tetrahydro-pyrano[3,4-b]indole-1-acetic Acid;
PubChem Compound 11266595
Last Modified Jul 17 2023

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